1-Octanone, 1-(2,5-dihydroxyphenyl)-
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Overview
Description
2’,5’-Dihydroxyoctanophenone is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol It is characterized by the presence of two hydroxyl groups attached to the benzene ring and an octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,5’-Dihydroxyoctanophenone can be synthesized through several methods. One common approach involves the reaction of octanoic acid with hydroquinone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the synthesis of 2’,5’-Dihydroxyoctanophenone may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as refluxing, distillation, and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Dihydroxyoctanophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the octanone chain can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenones.
Scientific Research Applications
2’,5’-Dihydroxyoctanophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dihydroxyoctanophenone involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- 2’,4’-Dihydroxyoctanophenone
- 2’,6’-Dihydroxyoctanophenone
- 3’,5’-Dihydroxyoctanophenone
Comparison: 2’,5’-Dihydroxyoctanophenone is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
4693-19-0 |
---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(2,5-dihydroxyphenyl)octan-1-one |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-6-7-13(16)12-10-11(15)8-9-14(12)17/h8-10,15,17H,2-7H2,1H3 |
InChI Key |
UVAFQENBAUNGJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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